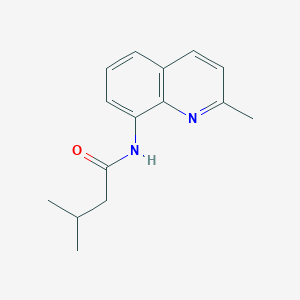![molecular formula C17H24ClN3O2 B243812 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243812.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Applications De Recherche Scientifique
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune disorders, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and systemic lupus erythematosus. In inflammatory diseases, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation and tissue damage in animal models of asthma and colitis.
Mécanisme D'action
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide targets the SYK enzyme, which is involved in the signaling pathways of various immune cells, including B-cells, T-cells, and mast cells. By inhibiting SYK, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide blocks the activation and proliferation of these immune cells, leading to reduced inflammation and immune-mediated tissue damage. Additionally, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce apoptosis (cell death) in cancer cells by blocking the signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide inhibits the activation of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of cancer cells. In autoimmune disorders, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide reduces the activation and proliferation of immune cells, leading to reduced inflammation and tissue damage. In inflammatory diseases, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its high potency, specificity, and selectivity for the SYK enzyme. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have minimal off-target effects, making it a valuable tool for studying the role of SYK in various biological processes. However, the limitations of using N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its relatively short half-life and poor solubility, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize its chemical structure and pharmacokinetic properties to improve its efficacy and safety in clinical settings. Additionally, the role of SYK in various biological processes, including immune cell development and function, should be further studied to better understand the mechanisms underlying the therapeutic effects of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide involves a series of chemical reactions, starting with the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoyl chloride to form the intermediate compound 3-chloro-4-[4-(3-methylbutanoyl)anilino]nitrobenzene. This intermediate is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The amine is then reacted with piperazine to form the final product, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide.
Propriétés
Formule moléculaire |
C17H24ClN3O2 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H24ClN3O2/c1-12(2)10-17(23)21-8-6-20(7-9-21)16-5-4-14(11-15(16)18)19-13(3)22/h4-5,11-12H,6-10H2,1-3H3,(H,19,22) |
Clé InChI |
SQKZCDGKIIMZQL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
SMILES canonique |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243731.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)